(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(3-hydroxypiperidin-1-yl)methanone
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Overview
Description
(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(3-hydroxypiperidin-1-yl)methanone is a chemical compound with the molecular formula C14H17NO4 and a molecular weight of 263.29 g/mol . This compound is known for its unique structure, which includes a dihydrobenzo dioxin ring and a hydroxypiperidinyl group. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(3-hydroxypiperidin-1-yl)methanone typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin with 3-hydroxypiperidine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(3-hydroxypiperidin-1-yl)methanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(3-hydroxypiperidin-1-yl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(3-hydroxypiperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(3-hydroxypiperidin-1-yl)methanone: This compound itself serves as a reference point for comparison.
Other Dihydrobenzo Dioxin Derivatives: Compounds with similar dihydrobenzo dioxin structures but different functional groups.
Hydroxypiperidinyl Compounds: Compounds containing the hydroxypiperidinyl group but lacking the dihydrobenzo dioxin ring.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-6-yl-(3-hydroxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c16-11-2-1-5-15(9-11)14(17)10-3-4-12-13(8-10)19-7-6-18-12/h3-4,8,11,16H,1-2,5-7,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJCZWXVGWOYJSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)OCCO3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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